Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide
Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science. The synthesis involves a multi-step process, commencing with the preparation of a key intermediate, 3-amino-4-(phenylamino)benzoic acid, followed by a cyclization reaction to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.
Synthetic Strategy
The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-4-(phenylamino)benzoic acid. This is followed by the cyclization of this intermediate with acetic acid to introduce the 2-methyl group and form the benzimidazole ring.
Experimental Protocols
Step 1: Synthesis of 3-amino-4-(phenylamino)benzoic acid
This intermediate can be prepared via a two-stage process involving an Ullman condensation followed by the reduction of a nitro group.
a) Synthesis of 4-anilino-3-nitrobenzoic acid:
This reaction involves the coupling of 4-chloro-3-nitrobenzoic acid with aniline.
-
Materials: 4-chloro-3-nitrobenzoic acid, aniline, potassium carbonate, copper (I) iodide, dimethylformamide (DMF).
-
Procedure: A mixture of 4-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents) in DMF is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 4-anilino-3-nitrobenzoic acid.
b) Reduction of 4-anilino-3-nitrobenzoic acid:
The nitro group of 4-anilino-3-nitrobenzoic acid is reduced to an amino group.
-
Materials: 4-anilino-3-nitrobenzoic acid, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid.
-
Procedure: To a solution of 4-anilino-3-nitrobenzoic acid in ethanol, stannous chloride dihydrate (5 equivalents) and concentrated hydrochloric acid are added. The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the product. The solid is filtered, washed with water, and dried to give 3-amino-4-(phenylamino)benzoic acid.
Step 2: Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid
The final product is synthesized by the cyclization of 3-amino-4-(phenylamino)benzoic acid with acetic acid. This is a common method for the formation of 2-methylbenzimidazoles.[1][2]
-
Materials: 3-amino-4-(phenylamino)benzoic acid, glacial acetic acid.
-
Procedure: A mixture of 3-amino-4-(phenylamino)benzoic acid and glacial acetic acid is heated at reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. A research article suggests that the reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid can also lead to the formation of 2-alkyl-1-phenylbenzimidazole-5-carboxylic acids.[3]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that these are representative values and may vary based on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-anilino-3-nitrobenzoic acid | C₁₃H₁₀N₂O₄ | 258.23 | >300 | 70-80 |
| 3-amino-4-(phenylamino)benzoic acid | C₁₃H₁₂N₂O₂ | 228.25 | 210-212 | 80-90 |
| 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid | C₁₅H₁₂N₂O₂ | 252.27 | >300 | 75-85 |
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical workflow of the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.
Caption: Synthesis of the key intermediate, 3-amino-4-(phenylamino)benzoic acid.
Caption: Cyclization to form the final product.
